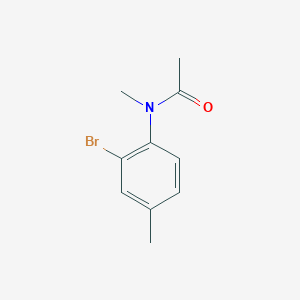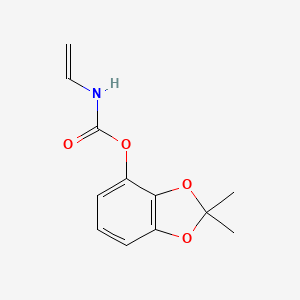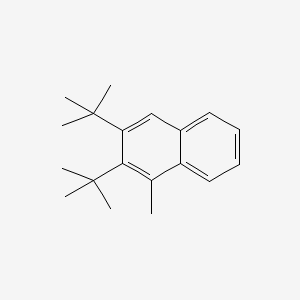![molecular formula C13H8Cl3NO3 B14403915 1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene CAS No. 88253-92-3](/img/structure/B14403915.png)
1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene is an organic compound characterized by the presence of three chlorine atoms, a nitro group, and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The process may include:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce trichlorobenzene.
Nitration: The trichlorobenzene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Methoxylation: Finally, the nitrotrichlorobenzene undergoes a methoxylation reaction with methanol in the presence of a base such as sodium methoxide to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated systems may be employed to optimize the production process.
化学反応の分析
Types of Reactions
1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Reduction: Formation of 1,2,4-Trichloro-5-[(3-aminophenyl)methoxy]benzene.
Oxidation: Formation of 1,2,4-Trichloro-5-[(3-carboxyphenyl)methoxy]benzene.
科学的研究の応用
1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and methoxy group may also contribute to the compound’s reactivity and interactions with enzymes and receptors.
類似化合物との比較
Similar Compounds
1,2,4,5-Tetrachloro-3-nitrobenzene: Similar structure with an additional chlorine atom.
1,3,5-Trichloro-2-methoxybenzene: Lacks the nitro group but has a similar arrangement of chlorine and methoxy groups.
1,2,3,4-Tetrachloro-5-nitrobenzene: Another isomer with a different arrangement of chlorine and nitro groups.
Uniqueness
1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The combination of chlorine, nitro, and methoxy groups in this particular arrangement makes it a valuable compound for various applications and research studies.
特性
CAS番号 |
88253-92-3 |
|---|---|
分子式 |
C13H8Cl3NO3 |
分子量 |
332.6 g/mol |
IUPAC名 |
1,2,4-trichloro-5-[(3-nitrophenyl)methoxy]benzene |
InChI |
InChI=1S/C13H8Cl3NO3/c14-10-5-12(16)13(6-11(10)15)20-7-8-2-1-3-9(4-8)17(18)19/h1-6H,7H2 |
InChIキー |
QQNBFQVNIMMIEF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC(=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4,5-Dichloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14403833.png)
![2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14403836.png)
![N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine](/img/structure/B14403839.png)

![Ethyl 4-[5-(hydrazinylidenemethyl)furan-2-yl]benzoate](/img/structure/B14403849.png)
![1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline](/img/structure/B14403851.png)





silane](/img/structure/B14403893.png)

![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
